molecular formula C9H11NO2 B2413202 3-(3-Methylpyridin-4-yl)propanoic acid CAS No. 1083245-64-0

3-(3-Methylpyridin-4-yl)propanoic acid

Cat. No.: B2413202
CAS No.: 1083245-64-0
M. Wt: 165.192
InChI Key: LGLBNLVESBMHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Scientific Research Applications

3-(3-Methylpyridin-4-yl)propanoic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet for 3-(3-Methylpyridin-4-yl)propanoic acid indicates that it is for R&D use only and not for medicinal, household, or other use . It also provides information on handling and storage, exposure controls/personal protection, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-4-yl)propanoic acid typically involves the reaction of 3-methylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 3-methylpyridine with a propanoic acid halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar structure but lacks the methyl group on the pyridine ring.

    4-Methylpyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group directly attached to the pyridine ring.

Uniqueness

3-(3-Methylpyridin-4-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry and biological studies .

Properties

IUPAC Name

3-(3-methylpyridin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBNLVESBMHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.